(R)-2,4,6-Trimethylbenzenesulfinamide: Technical Guide to Structure and Properties
(R)-2,4,6-Trimethylbenzenesulfinamide: Technical Guide to Structure and Properties
Executive Summary: The Steric Advantage
(R)-2,4,6-trimethylbenzenesulfinamide (often referred to as (R)-Mesitylsulfinamide ) is a high-performance chiral auxiliary used in the asymmetric synthesis of amines. It represents a sterically evolved analog of the classic Davis reagent (p-toluenesulfinamide).[1]
While tert-butanesulfinamide (Ellman’s auxiliary) is the industry standard for general applications, (R)-mesitylsulfinamide is critical when higher diastereoselectivity is required.[1] The ortho-methyl groups on the aromatic ring create a "steric wall" that exerts superior facial control during nucleophilic additions to sulfinimines, particularly when the substrate lacks significant steric differentiation.
Chemical Profile and Structure[1][2][3]
Identification
| Property | Data |
| IUPAC Name | (R)-2,4,6-trimethylbenzenesulfinamide |
| Common Name | (R)-Mesitylsulfinamide |
| CAS Number (R) | 446021-73-4 |
| CAS Number (S) | 607729-50-0 |
| Molecular Formula | C |
| Molecular Weight | 183.27 g/mol |
| Appearance | White crystalline solid |
| Chiral Center | Sulfur (S) |
Structural Analysis
The molecule features a sulfur atom in a trigonal pyramidal geometry, which serves as the stereogenic center. The key structural differentiator is the mesityl group (2,4,6-trimethylphenyl).
-
Electronic Effect: The aromatic ring allows for
-stacking and electronic tuning, unlike the alkyl tert-butyl group.[1] -
Steric Effect: The two ortho-methyl groups restrict rotation around the C(aryl)-S bond, locking the conformation more rigidly than the p-tolyl analog.[1] This rigidity is the primary driver for enhanced stereocontrol.[1]
Mechanistic Principles: The "Mesityl Effect"
The utility of (R)-mesitylsulfinamide lies in its ability to form N-sulfinyl imines (sulfinimines) upon condensation with aldehydes or ketones.[1] These imines undergo diastereoselective nucleophilic addition.[1][2]
Transition State Model
In the addition of organometallic reagents (RM) to mesitylsulfinimines, the reaction proceeds via a cyclic, six-membered Zimmerman-Traxler transition state. The mesityl group dictates the facial selectivity.
-
Chelation Control: The sulfinyl oxygen coordinates with the metal (Mg, Li) of the incoming nucleophile, organizing the transition state.
-
Steric Blocking: The ortho-methyl groups of the mesityl ring create a severe steric clash on one face of the imine, forcing the nucleophile to attack from the opposite, less hindered face.
Figure 1: Workflow and mechanistic logic of Mesitylsulfinamide-mediated asymmetric synthesis.
Experimental Protocols
Synthesis of the Auxiliary (The "Davis" Route)
While often purchased, the auxiliary can be synthesized via the reaction of mesitylmagnesium bromide with the Andersen reagent or via the aminoindanol route established by Davis. The latter is preferred for high optical purity.[1]
Reagents:
-
(1S, 2R)-1-amino-2-indanol[1]
-
Mesitylsulfonyl chloride
-
Base (LiHMDS or similar)
Protocol Summary:
-
Sulfonamide Formation: React mesitylsulfonyl chloride with (1S, 2R)-1-amino-2-indanol to form the N-sulfonyl aminoindanol.[1]
-
Reduction/Rearrangement: Treat with a reducing agent (or base-mediated rearrangement sequence) to yield the sulfinamide with inverted stereochemistry at sulfur.[1] Note: This is a complex sequence; commercial sourcing is recommended for standard applications.
Application Protocol: Synthesis of Chiral Amines
This is the standard workflow for utilizing (R)-mesitylsulfinamide to synthesize a chiral amine from an aldehyde.[1]
Step 1: Condensation (Imine Formation)
Reagents:
-
(R)-2,4,6-trimethylbenzenesulfinamide (1.0 equiv)[3]
-
Aldehyde (1.1 equiv)
-
Titanium(IV) ethoxide (Ti(OEt)
) (2.0 - 3.0 equiv)[1] -
Solvent: Dry THF or CH
Cl
Procedure:
-
Dissolve (R)-mesitylsulfinamide in dry THF (0.5 M) under nitrogen.
-
Add the aldehyde followed by Ti(OEt)
.[1] -
Stir at room temperature (or reflux for ketones) until TLC indicates consumption of the sulfinamide (typically 6–12 hours).
-
Quench: Pour into brine with vigorous stirring. Filter the resulting titanium salts through Celite.[1]
-
Purification: Dry the organic layer (Na
SO ) and concentrate. Purify via silica gel chromatography to obtain the (R)-N-mesitylsulfinyl imine .
Step 2: Diastereoselective Addition
Reagents:
-
(R)-N-mesitylsulfinyl imine (1.0 equiv)[1]
-
Grignard Reagent (R'-MgBr) (2.0 equiv)[1]
-
Solvent: Dry CH
Cl or Toluene (Non-coordinating solvents often enhance dr)
Procedure:
-
Cool the sulfinimine solution to -78 °C .
-
Add the Grignard reagent dropwise.[1] The low temperature is critical to maximize the "Mesityl Effect" (kinetic control).
-
Stir for 2–4 hours at -78 °C.
-
Quench with saturated NH
Cl. -
Extract and purify to yield the sulfinamide-protected amine .[1]
Step 3: Cleavage (Deprotection)
Reagents:
-
HCl (4M in dioxane) or Methanolic HCl
Procedure:
-
Dissolve the protected amine in methanol.[1]
-
Add HCl solution (excess).
-
Stir at room temperature for 30 minutes.
-
Concentrate to dryness.[1] The residue is the chiral amine hydrochloride salt .
-
The mesitylsulfinic ester/acid byproduct is removed during the workup (extraction of the free amine at basic pH).
Comparative Performance Data
The following table highlights why a researcher would choose the Mesityl variant over the standard p-Tolyl (Davis) or tert-Butyl (Ellman) auxiliaries.
| Feature | (R)-Mesitylsulfinamide | (R)-p-Toluenesulfinamide | (R)-tert-Butanesulfinamide |
| Steric Bulk | High (Ortho-methyls) | Medium (Para-methyl) | High (Tert-butyl) |
| Electronic Nature | Electron-rich Aromatic | Aromatic | Aliphatic |
| Primary Use Case | Difficult substrates requiring max stereocontrol | UV-active monitoring, standard additions | General purpose, stable imines |
| Typical dr (Addition) | > 98:2 | ~ 90:10 - 95:5 | > 95:5 |
| Cleavage Conditions | Mild Acid | Mild Acid | Mild Acid |
Troubleshooting & Optimization
-
Low Yield in Condensation: If the ketone is sterically hindered, Ti(OEt)
may not be sufficient. Switch to Ti(OiPr) and heat to reflux.[1] -
Poor Diastereoselectivity:
References
-
Chemical Structure & Identifiers: PubChem. 2,4,6-Trimethylbenzenesulfonamide.[1][3][4] National Library of Medicine.[1] [Link][4]
-
Synthesis of Sulfinamides: Davis, F. A., & Zhou, P. Asymmetric Synthesis of Amino Acids using Sulfinimines. Organic Syntheses. [Link] (Contextual reference for the Davis-type auxiliary synthesis methodology).
-
General Sulfinamide Methodology: Ellman, J. A., et al. N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Journal of Organic Chemistry. [Link] (Foundational reference for sulfinamide condensation/addition protocols).[1]
